2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C7H9Cl3N2O and a molecular weight of 243.52 g/mol It is characterized by the presence of a trichloromethyl group attached to an ethanol moiety, which is further connected to a pyrazole ring substituted with two methyl groups
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent in vitro antipromastigote activity .
Mode of Action
Molecular simulation studies suggest that similar compounds fit well into the active site of their target proteins, characterized by lower binding free energy .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Biochemical Analysis
Biochemical Properties
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, including alterations in liver function and enzyme activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in the body. The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues. The compound’s distribution can affect its overall activity and function in the body.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
1,3-dimethyl-1H-pyrazole+trichloroacetaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include the corresponding ketone, reduced alcohol, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
2,2,2-Trichloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern and the presence of both trichloromethyl and pyrazole moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1,3-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2O/c1-4-5(3-12(2)11-4)6(13)7(8,9)10/h3,6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITZQIRSDLPQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C(Cl)(Cl)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195477 | |
Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-32-1 | |
Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-methanol, 1,3-dimethyl-α-(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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